Cas no 85275-45-2 (1-Boc-3-hydroxypiperidine)

1-Boc-3-hydroxypiperidine is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position and a hydroxyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. The hydroxyl group offers a reactive site for further derivatization, enabling the synthesis of complex heterocyclic structures. Its well-defined reactivity and compatibility with a range of reagents make it a valuable building block for the development of bioactive molecules. The compound is typically supplied in high purity to ensure consistent performance in synthetic workflows.
1-Boc-3-hydroxypiperidine structure
1-Boc-3-hydroxypiperidine structure
Product Name:1-Boc-3-hydroxypiperidine
CAS No:85275-45-2
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD02093938
CID:60858
PubChem ID:24890035
Update Time:2026-03-25

1-Boc-3-hydroxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-Hydroxypiperidine
    • N-(tert-Butoxycarbonyl)-3-piperidinol
    • BOC-(R,S)-3-HYDROXYPIPERIDINE
    • BOC-3-HYDROXYPIPERIDINE
    • 3-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-N-BOC-3-HYDROXY-PIPERIDINE
    • 1-TERT-BUTOXYCARBONYL-3-HYDROXY PIPERIDINE
    • 1-boc-3-piperidinol
    • (R,S)-BOC-3-HYDROXY-PIPERIDINE
    • TERT-BUTYL 3-HYDROXY-1-PIPERIDINE
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate
    • TERT-BUTYL 3-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • RARECHEM EM WB 0260
    • N-BOC-3-HYDROXYPIPERIDINE
    • N-BOC-3-PIPERIDINOL
    • N-(TERT-BUTOXYCARBONYL)-3-HYDROXYPIPERIDINE
    • 1-Boc-3-piperidinol~1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • N-Boc-3-Hydroxy piperidine
    • (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • 3-hydroxypiperidine-1-c
    • 1-tert-Butoxycarbonyl-3-hydroxypiperidine
    • 3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(t-Butoxycarbonyl)-3-piperidinol
    • rac-3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • STL185703
    • 3-hydroxypiperidine, n-boc protected
    • 3-hydroxy-1-tert-butoxycarbonylpiperidine
    • 1-Boc-3-hydroxy-piperidine
    • 1-Boc-3-hydroxypiperidine, >=98.0% (TLC)
    • (R)-tert-Butyl-3-hydroxypiperidine-1-carboxylate;(R)-1-Boc-3-Hydroxypiperidine
    • (r)-n-boc-3-hydroxypiperidine
    • DTXSID40337963
    • Azacyclohexan-3-ol, 1t-butyloxycarbonyl-
    • AKOS005068074
    • 1-BOC-3-hydroxy piperidine
    • BCP00558
    • 3-hydroxy-piperidine-1-carboxylic acid t-butyl ester
    • AC-2375
    • MFCD02093938
    • n-boc-3(r,s)-hydroxy-piperidine
    • tert-butyl3-hydroxy-1-piperidinecarboxylate
    • PB29324
    • PB12800
    • EN300-57281
    • tert-butyl 3-hydroxy-piperidine-1-carboxylate
    • SB10192
    • Q-103071
    • 1-t-Butoxycarbonyl-3-hydroxypipendine
    • tert-butoxycarbonyl-3-hydroxypiperidine
    • B3278
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate #
    • 1-(1,1-Dimethylethoxycarbonyl)-3-hydroxypiperidine
    • F0001-2145
    • BCP23243
    • SY006096
    • 1-(tert-Butoxycarbonyl)-3-(hydroxy)piperidine
    • N-t-butoxycarbonyl-3-hydroxypiperidine
    • 1-(1,1-dimethyl-ethoxycarbonyl)-3-hydroxypiperidine
    • (S)-1-Boc-3-hydroxypiperidine;(S)-N-tert-Butoxycarbonyl-3-hydroxypiperidine
    • DS-0191
    • PS-3223
    • n-boc-3(r,s)-hydroxypiperidine
    • CS-D0648
    • SY003720
    • SY007593
    • tert-butyl-3-hydroxypiperidine-1-carboxylate
    • 1,1-dimethylethyl 3-hydroxypiperidine-1-carboxylate
    • 3-hydroxypiperidine-1-carboxylic acid tertbutyl ester
    • 1-t-butoxycarbonyl-3-hydroxypiperidine
    • t-butyl 3-hydroxypiperidine-1-carboxylate
    • racemic 3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • (S)-N-Boc-3-hydroxypiperidine
    • 3-hydroxy-N-t-butoxycarbonylpiperidine
    • 1-Boc-3-piperidinol; tert-Butyl 3-hydroxy-1-piperidinecarboxylate;1-Boc-3-hydroxypiperidine
    • SCHEMBL190483
    • 85275-45-2
    • racemic Boc-3-hydroxypiperidine
    • 1-Boc-3-hydroxypiperidine
    • MDL: MFCD02093938
    • Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
    • InChI Key: UIJXHKXIOCDSEB-UHFFFAOYSA-N
    • SMILES: O=C(N1CC(O)CCC1)OC(C)(C)C
    • BRN: 4180859

Computed Properties

  • Exact Mass: 201.13600
  • Monoisotopic Mass: 201.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.107
  • Melting Point: 66.0 to 70.0 deg-C
  • Boiling Point: 292.3 °C at 760 mmHg
  • Flash Point: 130.6℃
  • PSA: 49.77000
  • LogP: 1.31610
  • Solubility: Not determined

1-Boc-3-hydroxypiperidine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

1-Boc-3-hydroxypiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Boc-3-hydroxypiperidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Dichloromethane ;  overnight, 20 °C
Reference
New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling
Audouze, Karine; Oestergaard Nielsen, Elsebet; Olsen, Gunnar M.; Ahring, Philip; Jorgensen, Tino Dyhring; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3159-3171

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
Reference
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

Production Method 3

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Determination of the gauche effect of 3-acetamido- and 3-acetoxypiperidine and -tetrahydropyran by proton NMR spectroscopy
Bernet, Bruno; Piantini, Umberto; Vasella, Andrea, Carbohydrate Research, 1990, 204, 11-25

Production Method 4

Reaction Conditions
Reference
Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as σ receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes
De Costa, Brian R.; Dominguez, Celia; He, Xiao Shu; Williams, Wanda; Radesca, Lilian; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4334-43

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  4 h, rt
Reference
A chemo-enzyme method to synthesis of (S)-t-butyl 3-hydroxypiperidine-1-carboxylate
Zhu, Wei; Wang, Bo; Wu, Hui; Li, Binghao, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 349-350

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
Reference
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  rt; 4.5 h, rt
Reference
The synthesis of piperidine nucleoside analogs-a comparison of several methods to access the introduction of nucleobases
Kovackova, Sona; Dracinsky, Martin; Rejman, Dominik, Tetrahedron, 2011, 67(7), 1485-1500

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  14 h
Reference
Discovery of N-propylurea 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists
Varnes, Jeffrey G.; Gardner, Daniel S.; Santella, Joseph B.; Duncia, John V.; Estrella, Melissa; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1645-1649

1-Boc-3-hydroxypiperidine Raw materials

1-Boc-3-hydroxypiperidine Preparation Products

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1-Boc-3-hydroxypiperidine Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Boc-3-hydroxypiperidine

Introduction to 1-Boc-3-hydroxypiperidine (CAS No. 85275-45-2)

1-Boc-3-hydroxypiperidine, with the chemical formula C₉H₁₆NO₄, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound is widely recognized for its utility in the preparation of more complex molecules, particularly in the development of bioactive agents. The presence of both a Boc (tert-butoxycarbonyl) protecting group and a hydroxyl functional group on the piperidine ring makes it a versatile building block for medicinal chemists.

The Boc-protected amine moiety in 1-Boc-3-hydroxypiperidine is particularly valuable because it allows for selective deprotection under mild acidic conditions, facilitating the introduction of other functional groups without disrupting sensitive parts of the molecule. This property is crucial in multi-step synthetic routes where regioselectivity and stability are paramount.

The hydroxypiperidine core is a common structural motif found in numerous pharmacologically active compounds. Its ability to engage in hydrogen bonding and form stable interactions with biological targets makes it an attractive scaffold for drug design. Recent studies have highlighted the importance of piperidine derivatives in the development of treatments for neurological disorders, cardiovascular diseases, and infections.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel piperidine-based drugs. For instance, virtual screening techniques have been employed to identify potential candidates that incorporate the 1-Boc-3-hydroxypiperidine scaffold. These efforts have led to the identification of several promising compounds that exhibit inhibitory activity against key enzymes and receptors involved in disease pathways.

One notable application of 1-Boc-3-hydroxypiperidine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the flexibility of the piperidine ring and the protecting group, chemists can design molecules that selectively target specific kinases. For example, derivatives of 1-Boc-3-hydroxypiperidine have been shown to inhibit tyrosine kinases, which are overactive in certain types of leukemia and solid tumors.

The role of 1-Boc-3-hydroxypiperidine extends beyond kinase inhibition. It has also been utilized in the development of antiviral agents. The hydroxyl group provides a site for further derivatization, enabling the creation of molecules that can interact with viral proteases or polymerases. Recent research has demonstrated that piperidine-based inhibitors can effectively disrupt viral replication cycles, offering new avenues for antiviral therapy.

Another area where 1-Boc-3-hydroxypiperidine has shown promise is in the treatment of neurodegenerative diseases. The ability of piperidine derivatives to cross the blood-brain barrier has made them attractive candidates for drugs targeting disorders such as Alzheimer's and Parkinson's disease. For instance, modifications to the Boc-protected hydroxypiperidine core have yielded compounds that exhibit neuroprotective effects by modulating cholinergic and dopaminergic systems.

The synthesis of 1-Boc-3-hydroxypiperidine itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve multi-step sequences with multiple protection-deprotection steps, which can be cumbersome and time-consuming. However, recent advances in catalytic chemistry have enabled more efficient routes to this intermediate. For example, asymmetric hydrogenation techniques have been employed to introduce chirality into the piperidine ring with high enantioselectivity.

The use of 1-Boc-3-hydroxypiperidine in combinatorial chemistry has also gained traction as a means to rapidly generate libraries of diverse compounds. By employing solid-phase synthesis strategies, researchers can efficiently construct arrays of piperidine derivatives for high-throughput screening. This approach has been instrumental in identifying lead compounds with unique pharmacological profiles.

In conclusion, 1-Boc-3-hydroxypiperidine (CAS No. 85275-45-2) is a cornerstone intermediate in pharmaceutical research and development. Its unique structural features make it an invaluable tool for constructing complex bioactive molecules across multiple therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:85275-45-2)1-N-Boc-3-hydroxy-piperidine
A10226
Purity:99%
Quantity:25g
Price ($):436.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85275-45-2)N-Boc-3-哌啶醇
LE1689139
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Quantity:25KG,200KG,1000KG
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